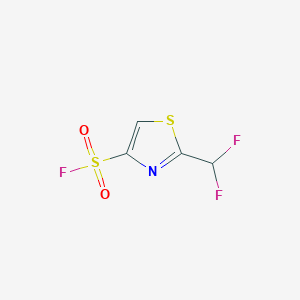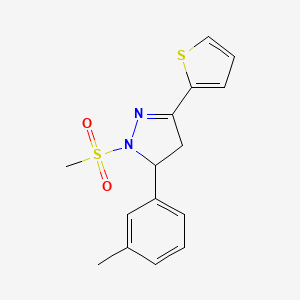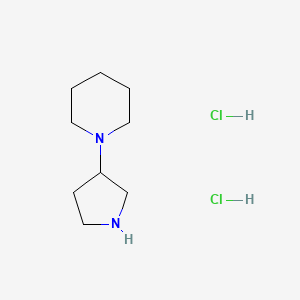
2-(Difluoromethyl)-1,3-thiazole-4-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-1,3-thiazole-4-sulfonyl fluoride is an organofluorine compound that has garnered significant interest in various fields of scientific research This compound is characterized by the presence of a difluoromethyl group attached to a thiazole ring, which is further substituted with a sulfonyl fluoride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-1,3-thiazole-4-sulfonyl fluoride typically involves the introduction of the difluoromethyl group onto the thiazole ring, followed by the incorporation of the sulfonyl fluoride group. One common method involves the reaction of a thiazole precursor with a difluoromethylating agent, such as difluoromethyl sulfone, under suitable reaction conditions. The resulting intermediate is then treated with a sulfonyl fluoride reagent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the selection of environmentally benign reagents and solvents is crucial to minimize the environmental impact of the synthesis .
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-1,3-thiazole-4-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.
Cross-Coupling Reactions: The difluoromethyl group can be involved in cross-coupling reactions with various electrophiles, enabling the formation of complex molecular architectures.
Common Reagents and Conditions
Common reagents used in these reactions include difluoromethylating agents, sulfonyl fluoride reagents, and various nucleophiles. Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions include difluoromethylated thiazole derivatives, sulfonamide, and sulfonate compounds, as well as various cross-coupled products .
科学的研究の応用
2-(Difluoromethyl)-1,3-thiazole-4-sulfonyl fluoride has a wide range of scientific research applications:
Medicinal Chemistry: This compound is used in the development of pharmaceuticals due to its potential biological activity and ability to modulate enzyme functions.
Materials Science: The compound is used in the design of advanced materials with unique properties, such as increased stability and reactivity.
Biological Research: It serves as a tool compound in biological studies to investigate the role of specific molecular pathways and targets.
作用機序
The mechanism of action of 2-(Difluoromethyl)-1,3-thiazole-4-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the binding affinity of the compound to its target, while the sulfonyl fluoride group can act as a reactive moiety that forms covalent bonds with nucleophilic residues in the target protein . This interaction can modulate the activity of the target protein and influence various biological pathways .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(Difluoromethyl)-1,3-thiazole-4-sulfonyl fluoride include:
Trifluoromethylated Thiazoles: These compounds contain a trifluoromethyl group instead of a difluoromethyl group and exhibit similar chemical reactivity.
Sulfonyl Fluoride Derivatives: Compounds with different heterocyclic rings but containing the sulfonyl fluoride group.
Uniqueness
The uniqueness of this compound lies in its combination of the difluoromethyl group and the sulfonyl fluoride group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .
特性
IUPAC Name |
2-(difluoromethyl)-1,3-thiazole-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NO2S2/c5-3(6)4-8-2(1-11-4)12(7,9)10/h1,3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGYMALHKAWJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2934651.png)
![tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate](/img/structure/B2934652.png)
![2-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2934654.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2934655.png)

![N-(4-ACETAMIDOPHENYL)-2-[(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)SULFANYL]ACETAMIDE](/img/structure/B2934657.png)





![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)


